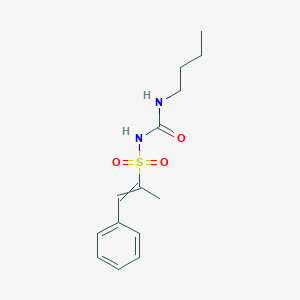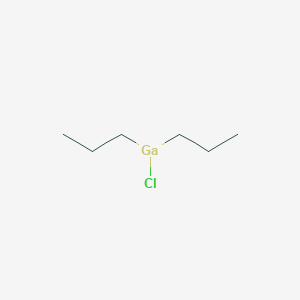
Chloro(dipropyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dipropyl)gallane is an organogallium compound that features a gallium atom bonded to a chlorine atom and two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dipropyl)gallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with dipropylmagnesium in an inert atmosphere. The reaction typically proceeds as follows:
GaCl3+2C3H7MgCl→Ga(C3H7)2Cl+2MgCl2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the gallium compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dipropyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds.
Applications De Recherche Scientifique
Chloro(dipropyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds.
Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Mécanisme D'action
The mechanism by which chloro(dipropyl)gallane exerts its effects depends on the specific application. In catalysis, the gallium center often acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved vary based on the reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(dimethyl)gallane
- Chloro(diethyl)gallane
- Chloro(dibutyl)gallane
Comparison
Chloro(dipropyl)gallane is unique due to its specific alkyl groups, which influence its reactivity and physical properties. Compared to chloro(dimethyl)gallane, it has larger alkyl groups, which can affect steric hindrance and solubility. Chloro(diethyl)gallane and chloro(dibutyl)gallane have different chain lengths, impacting their chemical behavior and applications.
Propriétés
Numéro CAS |
55681-97-5 |
|---|---|
Formule moléculaire |
C6H14ClGa |
Poids moléculaire |
191.35 g/mol |
Nom IUPAC |
chloro(dipropyl)gallane |
InChI |
InChI=1S/2C3H7.ClH.Ga/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
Clé InChI |
AQXDPNBKLHZHHT-UHFFFAOYSA-M |
SMILES canonique |
CCC[Ga](CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


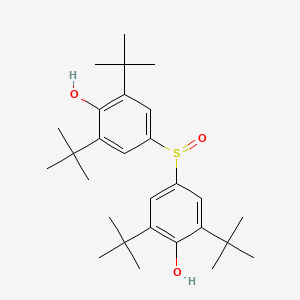

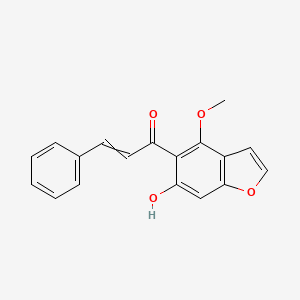
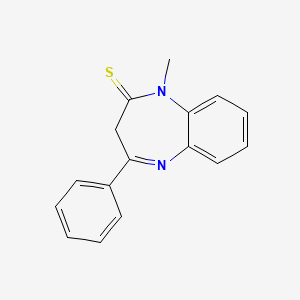
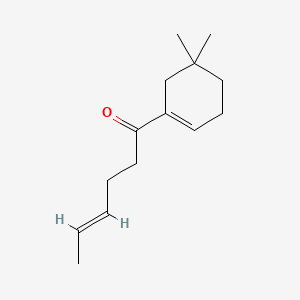


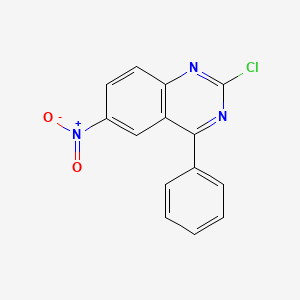
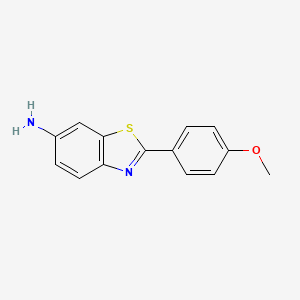


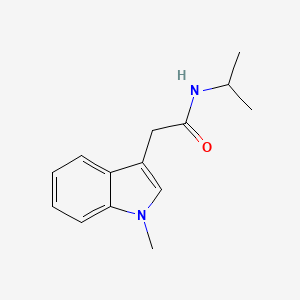
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
